molecular formula C12H20N2O2S B14484506 4-Butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde CAS No. 64698-75-5

4-Butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde

Cat. No.: B14484506
CAS No.: 64698-75-5
M. Wt: 256.37 g/mol
InChI Key: HREXLDNFZWKQRD-UHFFFAOYSA-N
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Description

4-Butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde is a chemical compound known for its unique spirocyclic structure. This compound features a spiro linkage between a thiazolidine ring and a piperidine ring, making it an interesting subject for various chemical and biological studies .

Preparation Methods

The synthesis of 4-Butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde typically involves multi-step reactions. One common method includes the condensation of N-benzylpiperidone with thioglycolic acid and an appropriate amine under reflux conditions . The reaction is carried out in toluene using a Dean-Stark trap to remove water, which helps drive the reaction to completion . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde involves its interaction with specific molecular targets. In the case of its anti-ulcer activity, it is believed to inhibit the secretion of gastric acid by blocking the proton pump in the stomach lining . This action reduces the acidity in the stomach, allowing ulcers to heal more effectively.

Comparison with Similar Compounds

4-Butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde can be compared with other similar compounds such as:

Properties

CAS No.

64698-75-5

Molecular Formula

C12H20N2O2S

Molecular Weight

256.37 g/mol

IUPAC Name

4-butyl-3-oxo-1-thia-4,8-diazaspiro[4.5]decane-8-carbaldehyde

InChI

InChI=1S/C12H20N2O2S/c1-2-3-6-14-11(16)9-17-12(14)4-7-13(10-15)8-5-12/h10H,2-9H2,1H3

InChI Key

HREXLDNFZWKQRD-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)CSC12CCN(CC2)C=O

Origin of Product

United States

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